molecular formula C21H26N6O2 B14963340 N-cyclohexyl-5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide

N-cyclohexyl-5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide

Cat. No.: B14963340
M. Wt: 394.5 g/mol
InChI Key: FAIBGTVENHARFS-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Pyrazole Ring: This step involves the cyclization of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the pyrazole intermediate.

    Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through a cyclization reaction involving a nitrile oxide and a suitable dipolarophile.

    Final Coupling: The final step involves the coupling of the pyrazole-pyridine-oxadiazole intermediate with a cyclohexylamine derivative to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-cyclohexyl-5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of new materials with unique electronic or optical properties.

    Biological Research: The compound can be used to study the biological pathways and mechanisms involved in various diseases.

    Industrial Applications: It can be used as a catalyst or intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of a specific enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of three different heterocyclic rings (pyrazole, pyridine, and oxadiazole) in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C21H26N6O2

Molecular Weight

394.5 g/mol

IUPAC Name

N-cyclohexyl-5-methyl-1-[5-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxamide

InChI

InChI=1S/C21H26N6O2/c1-13(2)19-25-21(29-26-19)15-9-10-18(22-11-15)27-14(3)17(12-23-27)20(28)24-16-7-5-4-6-8-16/h9-13,16H,4-8H2,1-3H3,(H,24,28)

InChI Key

FAIBGTVENHARFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=NC=C(C=C2)C3=NC(=NO3)C(C)C)C(=O)NC4CCCCC4

Origin of Product

United States

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